molecular formula C20H23N5O2 B4064256 ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate

ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate

Cat. No. B4064256
M. Wt: 365.4 g/mol
InChI Key: HCAWVNQWLQLFEZ-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate is 365.18517499 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has focused on synthesizing novel heterocyclic compounds with potential antibacterial properties. For instance, Azab, Youssef, and El‐Bordany (2013) demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at being utilized as antibacterial agents. This synthesis involves reactions with a variety of active methylene compounds to produce derivatives with significant antibacterial activity against several bacteria strains Azab, Youssef, & El‐Bordany, 2013.

Anticancer and Anti-Inflammatory Agents

The potential of pyrazolopyrimidin derivatives as anticancer and anti-inflammatory agents has been explored. Rahmouni et al. (2016) synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, showing promising results as anticancer and anti-5-lipoxygenase agents. This research indicates a significant stride in developing new therapeutic agents Rahmouni et al., 2016.

Novel Drug Discovery and Design

The synthesis and evaluation of novel compounds for drug discovery have been a significant area of research. Alam et al. (2016) designed and synthesized a series of novel pyrazole derivatives, showing potential as anticancer agents through topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. This research contributes to the ongoing efforts in discovering new therapeutic agents for cancer treatment Alam et al., 2016.

Antimicrobial Activity

The development of new compounds with antimicrobial properties is crucial in combating resistant microbial strains. Khobragade et al. (2010) prepared pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, demonstrating significant antibacterial and antifungal activities. Such studies are vital in the search for new antimicrobial agents to address the growing issue of antimicrobial resistance Khobragade et al., 2010.

Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a foundational aspect of medicinal chemistry, given their prevalence in bioactive molecules. Ghaedi et al. (2015) reported an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, highlighting the versatility of pyrazole-5-amine derivatives in creating N-fused heterocycles. These contributions are critical for developing new molecules with potential therapeutic applications Ghaedi et al., 2015.

properties

IUPAC Name

ethyl 1-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-3-27-20(26)15-7-9-24(10-8-15)18-17-12-23-25(19(17)22-13-21-18)16-6-4-5-14(2)11-16/h4-6,11-13,15H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAWVNQWLQLFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate
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ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate

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